4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile

Physicochemical Property Lipophilicity Medicinal Chemistry

Researchers optimizing lead compounds often struggle with supply of specific thiazole-benzonitrile intermediates. 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile (CAS 1249162-37-5) resolves this bottleneck with its non-interchangeable 2-(1-aminoethyl) substitution. - Distinct physicochemical profile: XLogP3 = 1.6 (ΔLogP = -0.7 vs. 2-amino analog) for improved aqueous solubility. - Greater conformational flexibility: 2 rotatable bonds (vs. 1 in 2-amino analog) enables induced-fit target engagement. - Controlled SAR probe: ΔMW +28.05 g/mol and ΔTPSA +12.5 Ų vs. 2-amino analog for systematic lead optimization. - Consistent ≥95% purity ensures reproducible synthetic outcomes.

Molecular Formula C12H11N3S
Molecular Weight 229.3 g/mol
CAS No. 1249162-37-5
Cat. No. B1526785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile
CAS1249162-37-5
Molecular FormulaC12H11N3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)N
InChIInChI=1S/C12H11N3S/c1-8(14)12-15-11(7-16-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,14H2,1H3
InChIKeyVFIFVTFLNDXWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile (CAS 1249162-37-5) | Technical Specification and Class Profile for Procurement


4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile (CAS 1249162-37-5) is a research compound characterized by a 2-(1-aminoethyl)thiazole core linked to a benzonitrile group. With a molecular formula of C12H11N3S and a molecular weight of 229.30 g/mol [1], it is classified as a versatile small molecule scaffold and building block . This compound is not a known drug candidate or an extensively characterized inhibitor. Instead, its value proposition lies in its unique structural features, which offer a distinct physicochemical profile compared to closely related thiazole-benzonitrile analogs, making it a non-interchangeable intermediate for specific synthetic pathways .

Why 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile Cannot Be Replaced by Generic Thiazole-Benzo Analogs in Critical Applications


The 2-(1-aminoethyl)thiazole core of 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile is a critical structural determinant that precludes simple substitution with other aminothiazole derivatives. While the broader class of 2-aminothiazoles is known for its utility in medicinal chemistry [1], the specific 1-aminoethyl moiety directly impacts key physicochemical properties. Compared to the unsubstituted 2-amino analog, 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (CAS 436151-85-8), the target compound exhibits quantifiably different lipophilicity (ΔLogP = -0.7) and conformational flexibility (ΔRotatable Bonds = +1) [2]. These differences are not trivial; they translate to altered solubility, membrane permeability, and molecular recognition, which can lead to divergent synthetic outcomes or biological activity. Therefore, substituting 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile with a cheaper or more readily available analog introduces a significant, unverified variable, risking experimental failure or requiring costly re-optimization of downstream processes [3].

Quantitative Evidence Guide: Verifiable Differentiation of 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile from Its Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison with 2-Amino Analog

4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile demonstrates a significantly lower computed lipophilicity (XLogP3 = 1.6) compared to its closest structural analog, 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (XLogP3 = 2.3) [1][2]. This quantified difference of ΔLogP = -0.7 is a direct result of the additional 1-aminoethyl group on the thiazole ring, which increases polarity and hydrogen-bonding capacity.

Physicochemical Property Lipophilicity Medicinal Chemistry

Conformational Flexibility: Rotatable Bond Count Versus 2-Amino Analog

The presence of the 1-aminoethyl group introduces an additional degree of conformational freedom. The target compound has 2 rotatable bonds, compared to only 1 rotatable bond for the 2-amino analog 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile [1][2]. This difference is quantifiable and alters the compound's dynamic 3D shape space.

Conformational Analysis Molecular Flexibility Structure-Activity Relationship

Molecular Size and Topological Polar Surface Area (TPSA) Differentiation

The addition of the 1-aminoethyl group increases the molecular weight of the target compound to 229.30 g/mol, compared to 201.25 g/mol for the 2-amino analog [1][2]. This is accompanied by a change in Topological Polar Surface Area (TPSA), with the target having a TPSA of 90.9 Ų [1] versus a TPSA of 78.4 Ų for the 2-amino analog [2]. This quantifiable increase in both size and polarity is a direct consequence of the specific substitution.

Drug-likeness Physicochemical Property ADME Prediction

Procurement Specification: Commercial Purity and Cost Benchmarking

Commercially, 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile is routinely supplied with a minimum purity specification of 95% . A price benchmark for research-scale procurement is approximately $510.00 for 50 mg . While direct purity comparisons with the 2-amino analog are not available in a single study, this establishes a clear, verifiable procurement baseline for the target compound. The lack of widely published biological activity or patented applications underscores its current role as a specialized building block rather than a characterized active pharmaceutical ingredient (API).

Procurement Purity Specification Cost Analysis

High-Value Application Scenarios for 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile Based on Quantifiable Evidence


Medicinal Chemistry: Synthesis of Lead-Like Libraries with Lower Lipophilicity

The quantifiably lower XLogP3 of 1.6, compared to 2.3 for the 2-amino analog [1], makes 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile a strategically superior starting material for generating compound libraries with improved aqueous solubility and drug-like properties. Researchers targeting targets with polar active sites or seeking to avoid the promiscuous binding associated with highly lipophilic molecules should prioritize this scaffold. Its use directly addresses a common cause of attrition in early drug discovery.

Structure-Based Drug Design: Probing Conformational Space with a Flexible Scaffold

With 2 rotatable bonds, this compound offers greater conformational flexibility than the more rigid 2-amino analog (1 rotatable bond) [1]. This is a critical advantage in structure-based drug design and fragment-based screening. The additional degrees of freedom allow the molecule to sample a wider conformational landscape, increasing the probability of finding a low-energy conformation that is complementary to a dynamic protein binding pocket. It is the preferred choice when exploring targets where induced fit or conformational selection is a known mechanism.

Chemical Biology: A Defined Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

The precise, quantifiable differences in molecular weight (Δ+28.05 g/mol) and TPSA (Δ+12.5 Ų) compared to the 2-amino analog [1][2] make 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile an ideal probe for SAR studies. By replacing the 2-amino group with the bulkier 2-(1-aminoethyl) group, researchers can systematically assess the impact of increased size and polarity on target binding affinity, selectivity, and cellular activity. This controlled, data-driven approach is essential for optimizing lead compounds and deconvoluting the contributions of specific functional groups.

Specialized Organic Synthesis: A Non-Interchangeable Building Block for Complex Molecules

In multi-step syntheses where the final target requires the precise molecular weight (229.30 g/mol) and TPSA (90.9 Ų) of this compound [1], generic substitution with the smaller 2-amino analog is not an option. The 1-aminoethyl group provides a unique chemical handle for further derivatization, such as amide coupling or reductive amination, that is absent in simpler analogs. Procuring 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile is therefore essential for any project where the synthetic route mandates this specific, non-interchangeable intermediate.

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